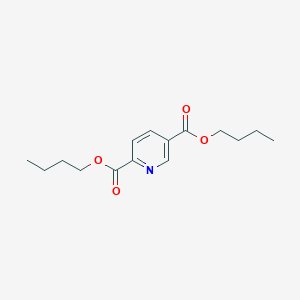

Dibutyl pyridine-2,5-dicarboxylate

Description

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

dibutyl pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C15H21NO4/c1-3-5-9-19-14(17)12-7-8-13(16-11-12)15(18)20-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

WKPHHUDVBBBVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The most straightforward method to prepare dibutyl pyridine-2,5-dicarboxylate is through the esterification of pyridine-2,5-dicarboxylic acid with butanol in the presence of an acid catalyst.

$$

\text{Pyridine-2,5-dicarboxylic acid} + 2 \ \text{Butanol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + 2 \ \text{H}_2\text{O}

$$

Catalysts used: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are preferred for their efficiency in promoting esterification.

Reaction conditions: Heating at elevated temperatures (typically 100–150°C) under reflux or in a suitable solvent system to drive the equilibrium toward ester formation by removing water.

Solvent: Often carried out in excess butanol acting as both reagent and solvent, or in inert solvents like toluene with azeotropic removal of water.

Process Details and Optimization

From patent literature, the esterification process involves:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 100–150°C | Elevated to enhance reaction rate |

| Catalyst | Sulfuric acid (H₂SO₄) | Preferred mineral acid catalyst |

| Reaction time | 4–12 hours | Depends on scale and catalyst concentration |

| Molar ratio | Acid : Butanol = 1 : 2.5 to 3 | Excess alcohol to push reaction forward |

| Water removal | Continuous removal recommended | To shift equilibrium toward ester formation |

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.

Preparation via Pyridinedicarboxylic Acid Precursors

An alternative approach involves synthesizing the pyridine-2,5-dicarboxylic acid intermediate enzymatically or chemically from substituted benzoic acids, followed by esterification.

Biocatalytic route: Using protocatechuate dioxygenase enzymes to convert 3,4-dihydroxybenzoic acid to pyridinedicarboxylic acids, including the 2,5-isomer, which can then be esterified.

Chemical cyclization: Ring closure of ring-opened intermediates with a nitrogen source forms the pyridinedicarboxylic acid scaffold, which is subsequently esterified.

This multi-step process allows for the preparation of the acid precursor in high purity, which is crucial for obtaining pure dibutyl esters.

Comparative Notes on Related Pyridinedicarboxylate Esters

While dibutyl pyridine-2,3-dicarboxylate and dibutyl pyridine-2,6-dicarboxylate are structurally related esters, their preparation methods differ slightly due to positional isomerism affecting reactivity and precursor availability.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Conditions | Comments |

|---|---|---|---|---|

| Direct esterification | Pyridine-2,5-dicarboxylic acid | Sulfuric acid (H₂SO₄) | 100–150°C, 4–12 h | Most common, straightforward |

| Biocatalytic precursor synthesis | 3,4-dihydroxybenzoic acid | Protocatechuate dioxygenase | Mild enzymatic conditions | Multi-step, high purity acid precursor |

| Chemical cyclization + esterification | Ring-opened intermediates + nitrogen source | Mineral acids | Elevated temperature | Enables synthesis of acid precursor |

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC): To monitor esterification progress.

- Gas Chromatography (GC): For purity and conversion analysis.

- NMR Spectroscopy: To confirm ester formation and structural integrity.

- Infrared Spectroscopy (IR): To verify ester functional groups.

Chemical Reactions Analysis

Types of Reactions

Dibutyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form pyridine-2,5-dicarboxylic acid and butanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: Pyridine-2,5-dicarboxylic acid and butanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dibutyl pyridine-2,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dibutyl pyridine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing pyridine-2,5-dicarboxylic acid, which may have its own biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key structural variation among pyridine-2,5-dicarboxylate esters lies in the alkyl chain length. This variation significantly impacts properties such as melting point, solubility, and hydrophobicity:

Key Observations :

- Longer alkyl chains increase hydrophobicity, reducing water solubility and enhancing solubility in organic solvents.

- Melting points decrease with longer alkyl chains due to reduced crystallinity. For example, the dimethyl ester has a high melting point (~160°C), while the dibutyl ester is likely a liquid or low-melting solid .

Coordination Polymers and MOFs

Pyridine-2,5-dicarboxylate ligands are widely used in constructing metal-organic frameworks (MOFs) and coordination polymers. The choice of ester influences ligand flexibility and metal coordination:

- H₂pydc : Forms stable complexes with transition metals (e.g., Co, Cu, Zn) and lanthanides (e.g., Pr, Sm), enabling applications in luminescent materials and catalysis .

- Ester Derivatives: Dimethyl and diethyl esters are intermediates in synthesizing diol linkers (e.g., pyrazine-2,5-diyldimethanol) for supramolecular networks. Longer alkyl esters (e.g., dibutyl) may reduce ligand rigidity, affecting network topology .

Bio-Based Polymers

Diethyl pyridine-2,5-dicarboxylate (PD25) is a monomer in enzymatic synthesis of lignin-derived polyesters, offering thermal stability comparable to petroleum-based plastics. Dibutyl derivatives could enhance polymer flexibility but may reduce enzymatic processing efficiency due to increased hydrophobicity .

Battery Materials

Pyridine-2,5-dicarboxylate-based compounds show promise in organic sodium-ion batteries. Theoretical studies suggest that substituents (e.g., methyl vs. ethyl) tune redox potentials and sodium-ion storage capacity. Dibutyl esters may improve electrode stability but reduce ionic conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.